molecular formula C10H14N2O3S B1675741 Lydimycin CAS No. 10118-85-1

Lydimycin

Número de catálogo: B1675741
Número CAS: 10118-85-1
Peso molecular: 242.30 g/mol
Clave InChI: NZERRTYPTPRCIR-ARSLAPBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Número CAS

10118-85-1

Fórmula molecular

C10H14N2O3S

Peso molecular

242.30 g/mol

Nombre IUPAC

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid

InChI

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1

Clave InChI

NZERRTYPTPRCIR-ARSLAPBQSA-N

SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

SMILES isomérico

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2

SMILES canónico

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lydimycin;  Lidimycine;  U-15,965;  U 15,965;  U15,965;  NSC 127473;  NSC-127473;  NSC127473;  DEHYDROBIOTIN, ALPHA; 

Origen del producto

United States

Métodos De Preparación

Strain Selection and Cultivation

Lydimycin is biosynthesized by Streptomyces lydicus NRRL 2433, a strain initially characterized for its production of streptolydigin. The organism thrives in submerged aerobic fermentation systems, with optimal growth observed at temperatures between 25–32°C and a pH range of 6.5–7.5. Surface cultures in static bottles are feasible for small-scale production but are inefficient for industrial applications.

Nutrient Media Composition

The fermentation medium requires a carbon source, nitrogen source, and trace minerals. Preferred carbon substrates include glucose, sucrose, glycerol, and starch, which are metabolized to support both mycelial growth and antibiotic synthesis. Nitrogen is supplied through proteinaceous materials such as cottonseed meal, autolyzed brewer’s yeast, and pancreatic digest of casein. Notably, tap water suffices for trace metal supplementation (e.g., zinc, magnesium, cobalt), eliminating the need for purified mineral additives.

Table 1: Representative Fermentation Media for Lydimycin Production

Component Concentration (%, w/v) Function
Glucose 2.0–4.0 Primary carbon source
Cottonseed meal 1.5–2.5 Nitrogen source
CaCO₃ 0.3–0.5 pH buffering
Distillers’ solubles 1.0–1.5 Growth factors

Fermentation Kinetics

Fermentation proceeds for 5–10 days, with lydimycin titers peaking during the stationary phase. Agitation rates of 200–400 rpm ensure adequate oxygen transfer, while antifoaming agents mitigate foam formation in high-density cultures. Post-fermentation, the broth is centrifuged or filtered to separate mycelial biomass from the extracellular product.

Recovery of Lydimycin from Fermentation Broth

Primary Extraction Techniques

The clarified broth is subjected to adsorption chromatography using activated carbon or polymeric resins such as Permutit DR. A gradient elution with acetone-water mixtures (40–80% acetone) effectively desorbs lydimycin, yielding a crude extract after solvent evaporation. Alternative methods include liquid-liquid extraction with n-butanol at neutral pH, which partitions lydimycin into the organic phase.

Solvent Systems and Partition Coefficients

Lydimycin’s solubility profile dictates solvent selection: it is sparingly soluble in halogenated hydrocarbons (e.g., chloroform) but moderately soluble in aqueous-alcoholic solutions. Partition chromatography using ethyl acetate-cyclohexane-pH 3.0 McIlvaine’s buffer (15:24:21) enhances separation efficiency, with a reported distribution coefficient (Kd) of 3.2 for lydimycin acid.

Purification of Lydimycin to Pharmaceutical Grade

Partition Chromatography

Crude lydimycin preparations are further purified via partition chromatography on diatomaceous earth columns. A representative protocol involves homogenizing 130 g of crude product with sulfuric acid-washed diatomaceous earth and eluting with ethyl acetate-cyclohexane-buffer mixtures. Active fractions (potency >50 biounits/mg) are pooled, concentrated, and crystallized at 4°C to yield lydimycin free acid.

Table 2: Crystallization Parameters for Lydimycin Acid

Parameter Optimal Condition Purity (Biounits/mg)
Solvent Methanol 1917
Temperature 0°C 1617 (initial)
Recrystallization yield 80–85%

High-Performance Liquid Chromatography (HPLC)

Modern purification employs reversed-phase HPLC with acetonitrile-10 mM NH₄HCO₃ gradients (25:75 to 1:1). Using an XTerra™ RP18 column, lydimycin elutes at 15.2 minutes (UV detection at 254 nm), achieving >98% purity. This method also resolves analogs such as TPU-0037-B and C, which co-elute under acidic conditions but separate in alkaline buffers.

Salt Formation and Derivative Synthesis

Inorganic Salts

Lydimycin’s carboxylic acid group enables salt formation with inorganic bases. Neutralizing aqueous lydimycin (pH 7–8) with NaOH, KOH, or Ca(OH)₂ yields sodium, potassium, or calcium salts, respectively. These salts exhibit improved water solubility (up to 10 mg/mL) compared to the free acid (1 mg/mL).

Organic Salts for Enhanced Bioavailability

Therapeutic salts are synthesized using pharmacologically active bases. Examples include:

  • Theophylline salts : Formed by reacting lydimycin with theophylline in anhydrous ethanol, enhancing bronchodilatory effects.
  • Ephedrine salts : Prepared via freeze-drying equimolar solutions of lydimycin and ephedrine hydrochloride, combining antifungal and sympathomimetic properties.

Table 3: Physicochemical Properties of Lydimycin Salts

Salt Melting Point (°C) Solubility (mg/mL, H₂O)
Lydimycin sodium 215–217 (dec.) 9.8
Lydimycin calcium 230–232 8.5
Lydimycin theophylline 189–191 12.3

Quality Control and Analytical Characterization

Spectroscopic Analysis

Lydimycin’s structure is confirmed via UV-Vis (λₘₐₓ = 280 nm), ¹H NMR (δ 6.2–7.8 ppm aromatic protons), and ¹³C NMR (49.0 ppm CD₃OD reference). High-resolution mass spectrometry (HRMS) gives a molecular ion at m/z 563.2043 [M+H]⁺, consistent with the empirical formula C₂₈H₃₄N₂O₈S.

Bioassay Potency Testing

Antifungal activity is quantified using Saccharomyces pastorianus agar diffusion assays. Pure lydimycin exhibits a minimum inhibitory concentration (MIC) of 0.5 µg/mL against yeast, with salt forms showing comparable efficacy.

Análisis De Reacciones Químicas

Tipos de reacciones: La lidimicina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la lidimicina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles .

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de la lidimicina con grupos funcionales alterados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.

  • Antifungal Activity : Lydimycin has been shown to inhibit the growth of various fungal pathogens, including:
    • Nocardia asteroides
    • Blastomyces dermatitidis
    • Cryptococcus neoformans
    • Histoplasma capsulatum
    • Trichophyton mentagrophytes .
  • Antibacterial Activity : Recent studies have indicated that lydimycin can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .

Sanitation and Industrial Uses

Lydimycin's antifungal properties extend to practical applications in sanitation and preservation:

  • Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .
  • Industrial Preservatives : Lydimycin is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .

Research and Case Studies

Several case studies illustrate the potential of lydimycin in various research contexts:

  • Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that lydimycin can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .
  • High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, lydimycin was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .

Comparative Analysis of Lydimycin Applications

Application AreaDescriptionKey Benefits
Antimicrobial ResearchInhibits growth of various fungi and bacteriaBroad-spectrum antimicrobial activity
SanitationUsed in wash solutions for cleaning hands and surfacesEffective against pathogenic fungi
Industrial PreservationActs as an antifungal agent for textiles and paper productsPrevents spoilage and extends product shelf life
BiocontrolInduces sporulation in microbial interactionsPotential for sustainable agricultural practices

Comparación Con Compuestos Similares

La lidimicina es única debido a su andamio híbrido de péptido no ribosómico-policétido, que la distingue de otros antibióticos policétidos. Los compuestos similares incluyen otros antibióticos policétidos como la eritromicina y la tetraciclina, que también poseen estructuras complejas y exhiben actividad antibiótica de amplio espectro . las unidades únicas de ácido tetrámico y pirrolidina de la lidimicina le confieren propiedades biológicas distintas .

Lista de Compuestos Similares:
  • Eritromicina
  • Tetraciclina
  • Lidimicina A (un análogo de la lidimicina)

Actividad Biológica

Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.

Antimicrobial Properties

Lydimycin has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that lydimycin exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.

Pathogen MIC (µg/mL) Reference
MRSA0.5
Streptococcus pneumoniae1.0
Candida albicans2.0
Phytophthora spp.0.73 - 2.67

Induction of Sporulation

Recent studies utilizing mass spectrometry imaging have revealed that lydimycin not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that lydimycin can trigger morphological differentiation in certain bacterial species .

Biosynthesis and Genetic Engineering

The biosynthetic pathway of lydimycin involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for lydimycin production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in lydimycin production, further elucidating its role in microbial interactions and sporulation .

Clinical Relevance

Lydimycin's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of lydimycin as an alternative treatment option, particularly in cases where conventional antibiotics failed

2
.

Agricultural Applications

In agricultural settings, lydimycin has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing lydimycin significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .

Q & A

Q. What experimental approaches are recommended to establish Lydimycin’s mechanism of action in bacterial models?

Q. How should researchers design studies to evaluate Lydimycin’s pharmacokinetic properties in preclinical models?

Methodological Answer: Use a crossover design in rodent models to compare intravenous vs. oral administration. Collect plasma samples at fixed intervals (e.g., 0, 1, 4, 8, 24h) and analyze via LC-MS/MS. Calculate key parameters: bioavailability (F), half-life (t½), and volume of distribution (Vd). Ensure ethical compliance by adhering to institutional guidelines for animal welfare .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on Lydimycin’s efficacy against Gram-negative bacteria?

Methodological Answer: Conduct a systematic review with meta-analysis to aggregate existing in vitro and in vivo data. Stratify results by bacterial strain, assay conditions, and Lydimycin derivatives. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Follow PRISMA guidelines for transparency and include a funnel plot to assess publication bias .

Example Analysis Table:

StudyStrainMIC (µg/mL)Efficacy (%)Heterogeneity (I²)
A et al. (2022)P. aeruginosa4.07845%
B et al. (2023)K. pneumoniae8.06260%

Q. How can researchers investigate Lydimycin’s potential synergism with β-lactam antibiotics while addressing resistance evolution?

Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For resistance studies, serially passage bacteria in sub-inhibitory Lydimycin concentrations over 30 generations. Use whole-genome sequencing to identify resistance mutations (e.g., efflux pump upregulation). Validate findings with reverse genetics (e.g., CRISPR-Cas9 knock-ins) .

Methodological Frameworks

What frameworks ensure rigor in formulating Lydimycin-related research questions?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:

  • Novelty: "Does Lydimycin inhibit biofilm formation in polymicrobial infections?"
  • Feasibility: Access to chronic wound infection models and confocal microscopy for biofilm imaging. Use PICO (Population, Intervention, Comparison, Outcome) for clinical questions:
  • Population: Immunocompromised patients with MRSA infections.
  • Intervention: Lydimycin + vancomycin combination therapy .

Data Management & Reporting

Q. How should researchers address variability in Lydimycin’s cytotoxicity data across cell lines?

Methodological Answer: Standardize assays using ISO-certified cell lines (e.g., HEK293, HepG2) and include positive/negative controls. Perform dose-response experiments with triplicate technical replicates. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Publish raw data in repositories like Figshare to enable reanalysis .

Q. What protocols ensure reproducibility in Lydimycin’s chemical synthesis?

Methodological Answer: Document reaction conditions (temperature, catalysts, solvents) in detail using CHEMDNER entity recognition tools. Validate purity via NMR (≥95%) and HPLC (≥99%). Share synthetic protocols in supplementary materials, adhering to Medicinal Chemistry Research guidelines for experimental transparency .

Ethical & Compliance Considerations

Q. How to ethically justify Lydimycin studies involving human-derived bacterial isolates?

Methodological Answer: Obtain IRB approval for de-identified clinical samples. Specify selection criteria (e.g., antibiotic resistance profiles) and anonymize data. Include a data management plan (DMP) outlining storage (−80°C archives) and access restrictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lydimycin
Reactant of Route 2
Reactant of Route 2
Lydimycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.